3-Bromo-7-chlorodibenzo[b,d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-chlorodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6BrClS and a molecular weight of 297.6 g/mol It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chlorodibenzo[b,d]thiophene typically involves the bromination and chlorination of dibenzothiophene. One common method involves the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the dibenzothiophene ring . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods allow for efficient and consistent production of the compound, meeting the demands of various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-chlorodibenzo[b,d]thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted dibenzothiophenes with different functional groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated dibenzothiophenes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-chlorodibenzo[b,d]thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of luminescent materials and organic electroluminescent devices.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-chlorodibenzo[b,d]thiophene involves its interaction with molecular targets through its halogen atoms and sulfur-containing ring. These interactions can influence various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are exploited to create efficient luminescent materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-7-chlorodibenzo[b,d]furan: Similar structure but contains an oxygen atom instead of sulfur.
3-Bromo-7-chlorodibenzo[b,d]thiophene-5-oxide: An oxidized form of the compound with a sulfoxide group.
Uniqueness
This compound is unique due to its specific halogenation pattern and the presence of a sulfur atom in the heterocyclic ring. This gives it distinct chemical properties and reactivity compared to its oxygen-containing analogs and other halogenated dibenzothiophenes .
Eigenschaften
Molekularformel |
C12H6BrClS |
---|---|
Molekulargewicht |
297.60 g/mol |
IUPAC-Name |
3-bromo-7-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
InChI-Schlüssel |
QKDCVUNQKGOLDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.